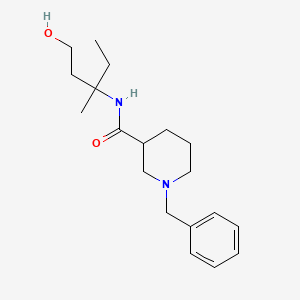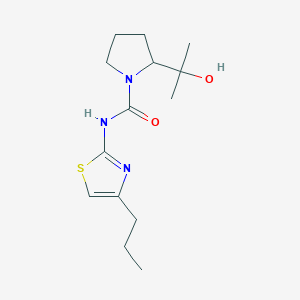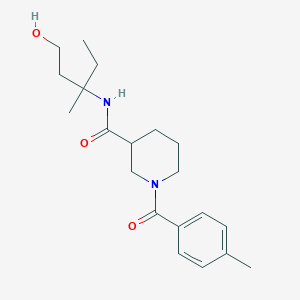
1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide, also known as BHMP, is a chemical compound that has gained attention in the scientific community due to its potential use in pharmacological research. BHMP belongs to the class of piperidine carboxamides and has been shown to exhibit promising biological activity. In
Mécanisme D'action
1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide is believed to exert its pharmacological effects through the modulation of the GABAergic system. It has been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and depression. 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide has also been shown to interact with the dopaminergic system, which is involved in the regulation of reward and addiction.
Biochemical and Physiological Effects
1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide has been shown to exhibit anxiolytic and antidepressant-like effects in animal models. It has also been studied for its potential use in treating drug addiction and withdrawal symptoms. 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide has been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and depression. It has also been shown to interact with the dopaminergic system, which is involved in the regulation of reward and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide is its ability to interact with the central nervous system, making it a potential candidate for use in pharmacological research. However, one limitation is the lack of research on the long-term effects of 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide on the body.
Orientations Futures
Future research on 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide could focus on its potential use in treating drug addiction and withdrawal symptoms. Additionally, further studies could be conducted to investigate the long-term effects of 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide on the body. Another direction for future research could be the development of new analogs of 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide with improved pharmacological properties.
Conclusion
In conclusion, 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide is a promising chemical compound that has gained attention in the scientific community due to its potential use in pharmacological research. It exhibits anxiolytic and antidepressant-like effects and has been studied for its potential use in treating drug addiction and withdrawal symptoms. Further research is needed to fully understand the potential benefits and limitations of 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide.
Méthodes De Synthèse
1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis begins with the reaction of 3-methylpentan-3-ol with benzyl chloride to form 1-benzyl-3-methylpentan-3-ol. This intermediate is then reacted with piperidine-3-carboxylic acid to form 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide.
Applications De Recherche Scientifique
1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide has shown potential for use in pharmacological research due to its ability to interact with the central nervous system. It has been shown to exhibit anxiolytic and antidepressant-like effects in animal models. 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide has also been studied for its potential use in treating drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-3-19(2,11-13-22)20-18(23)17-10-7-12-21(15-17)14-16-8-5-4-6-9-16/h4-6,8-9,17,22H,3,7,10-15H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWUUMINTVRBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCO)NC(=O)C1CCCN(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6637901.png)
![5-(2,5-Difluorophenyl)-1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-ol](/img/structure/B6637906.png)
![[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
![(4-Fluorophenyl)-[1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6637919.png)
![N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide](/img/structure/B6637921.png)
![7-[1-(1,3-Benzoxazol-2-yl)ethyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637928.png)



![[4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol](/img/structure/B6637986.png)
![[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone](/img/structure/B6637987.png)
![7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B6637991.png)
![4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B6637994.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B6637999.png)